molecular formula C15H22N2O2 B5209947 N-(benzylcarbamoyl)heptanamide

N-(benzylcarbamoyl)heptanamide

Cat. No.: B5209947
M. Wt: 262.35 g/mol
InChI Key: BMIFILSNDKJDBF-UHFFFAOYSA-N
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Description

N-(Benzylcarbamoyl)heptanamide is a synthetic organic compound featuring a heptanamide backbone substituted with a benzylcarbamoyl group (-NH-C(O)-NH-benzyl).

Properties

IUPAC Name

N-(benzylcarbamoyl)heptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-3-4-8-11-14(18)17-15(19)16-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIFILSNDKJDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(benzylcarbamoyl)heptanamide can be synthesized through an acylation reaction. A common method involves the reaction of heptanoic acid with benzylamine in the presence of an acid catalyst under suitable conditions . The reaction typically proceeds as follows:

  • Heptanoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2).
  • The acyl chloride is then reacted with benzylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamoyl)heptanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the benzylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in basic conditions.

Major Products Formed

    Oxidation: Formation of heptanoic acid derivatives.

    Reduction: Formation of N-(benzylamino)heptane.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(benzylcarbamoyl)heptanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzylcarbamoyl)heptanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit quorum sensing in bacteria, disrupting cell-to-cell communication and reducing biofilm formation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Analogues and Key Differences

The following heptanamide derivatives share structural similarities with N-(benzylcarbamoyl)heptanamide, differing primarily in substituents and biological activity:

Compound Name & Source Structure Features Biological Activity Key Findings Reference
Target Compound Benzylcarbamoyl group Hypothetical No direct data; inferred from analogs -
Compound 2 () 4-Hydroxypiperidine substituent Anticancer (PP2A activation) 73% yield; in vitro activity confirmed
Compound 16 () 4-Aminophenyl substituent HDAC inhibition, HIV latency reversal Inhibited HDAC activity in vitro
Compound 54 () 3-(Trifluoromethyl)benzyl group Undisclosed (likely antiviral) High synthetic yield (93%)
N-Benzylacetamide () Benzyl group (simpler analog) Pharmacopoeial reagent Used in lacosamide monographs
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl group in Compound 54 may enhance metabolic stability and binding affinity through hydrophobic and electronic effects .
  • Carbamoyl vs. Amide Linkages : The benzylcarbamoyl group in the target compound introduces an additional hydrogen-bonding site compared to simpler benzylamides (e.g., N-Benzylacetamide), which could influence receptor interactions .
Anticancer Activity:
  • Compound 2 () demonstrated anticancer effects via protein phosphatase 2A (PP2A) activation, a mechanism critical in apoptosis induction. Its 4-hydroxypiperidine substituent likely facilitates enzyme binding through hydrogen bonding .
  • Hypothesis for Target Compound : The benzylcarbamoyl group may similarly engage PP2A or other phosphatases, though its bulkier structure could alter binding kinetics.
HDAC Inhibition and HIV Latency Reversal:
  • Compound 16 () inhibited histone deacetylases (HDACs), enzymes involved in epigenetic regulation, and reversed HIV latency. The 4-aminophenyl group may interact with HDAC catalytic pockets .
  • Target Compound Potential: The benzylcarbamoyl group’s dual hydrogen-bonding capacity could enhance HDAC binding compared to aminophenyl derivatives.
Physicochemical Properties:
  • Lipophilicity : The benzylcarbamoyl group likely increases logP compared to hydroxylated analogs (e.g., Compound 2), favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Thermal Stability: highlights that heptanamide derivatives with amide groups (e.g., N-(2-mercaptoethyl)heptanamide) form stable self-assembled monolayers (SAMs) due to hydrogen bonding, suggesting similar stability for the target compound .

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